Product packaging for 2-(Benzyloxy)-1-bromo-4-methylbenzene(Cat. No.:CAS No. 177555-85-0)

2-(Benzyloxy)-1-bromo-4-methylbenzene

Cat. No.: B1523981
CAS No.: 177555-85-0
M. Wt: 277.16 g/mol
InChI Key: NMOORNJPVWWFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The numbering system begins with the bromine atom assigned to position 1, establishing the reference point for all other substituent positions. The benzyloxy group, consisting of a benzyl moiety connected through an oxygen atom, occupies position 2, demonstrating an ortho relationship to the bromine substituent. The methyl group resides at position 4, creating a meta arrangement relative to the bromine atom and an ortho relationship with the benzyloxy functionality. This systematic approach ensures consistent identification and communication within the scientific community.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound may also be designated as 4-bromo-1-methyl-2-phenylmethoxybenzene, which emphasizes the phenylmethoxy descriptor for the benzyloxy group. This alternative nomenclature places the methyl group as the primary reference point, resulting in different numerical assignments while maintaining chemical accuracy. The molecular formula C₁₄H₁₃BrO reflects the elemental composition, indicating fourteen carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom.

Table 1: Nomenclature Variations and Identifiers

Nomenclature Type Designation Reference
Primary International Union of Pure and Applied Chemistry 2-(benzyloxy)-1-bromo-4-methylbenzene
Alternative International Union of Pure and Applied Chemistry 4-bromo-1-methyl-2-phenylmethoxybenzene
Chemical Abstracts Service Number 177555-85-0
Molecular Formula C₁₄H₁₃BrO
Molecular Weight 277.16 grams per mole

Molecular Geometry and Crystallographic Characterization

The molecular geometry of this compound exhibits complex three-dimensional arrangements influenced by the steric and electronic properties of its substituents. The benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths approximately 1.39 angstroms, consistent with aromatic stabilization through electron delocalization. The bromine atom, being the largest substituent, significantly influences the overall molecular conformation through its considerable van der Waals radius and electronic effects.

The benzyloxy substituent introduces additional conformational complexity through its flexible methylene bridge connecting the benzene ring to the phenyl group. Computational studies suggest that the benzyloxy group can adopt multiple conformational states, with the phenyl ring capable of rotating around the carbon-oxygen bond. The preferred conformation depends on intermolecular interactions and crystal packing forces when the compound exists in solid state. The methyl group at position 4 provides relatively minimal steric hindrance due to its small size and tetrahedral geometry.

The electronic structure analysis reveals significant influence from the electron-withdrawing bromine atom and the electron-donating benzyloxy group. These opposing electronic effects create a complex electronic environment that affects the compound's reactivity patterns and physical properties. The molecular weight of 277.16 grams per mole reflects the substantial contribution of the bromine atom, which accounts for approximately 28.8 percent of the total molecular mass.

Crystallographic data, while limited for this specific compound, can be inferred from closely related structures documented in crystallographic databases. Similar benzyloxy-substituted brominated aromatics typically crystallize in common space groups with ordered arrangements that maximize intermolecular interactions. The solid-state structure likely exhibits π-π stacking interactions between aromatic rings and potential halogen bonding involving the bromine substituent.

Table 2: Molecular Geometry Parameters

Structural Feature Value Unit Reference
Molecular Weight 277.16 grams per mole
Bromine Contribution 28.8 percent of total mass
Melting Point Range 69-70.5 degrees Celsius
Boiling Point (predicted) 360.9±27.0 degrees Celsius
Density (predicted) 1.341±0.06 grams per cubic centimeter

Comparative Analysis of Isomeric Forms and Substituent Position Effects

The structural landscape of benzyloxy-bromo-methylbenzene isomers reveals fascinating insights into the relationship between substituent positioning and molecular properties. Multiple positional isomers exist with identical molecular formulas but different arrangements of functional groups, each exhibiting distinct physicochemical characteristics and reactivity profiles. The target compound, this compound, represents one specific arrangement among several possible configurations.

A closely related isomer, 2-(Benzyloxy)-4-bromo-1-methylbenzene, demonstrates the significant impact of bromine position on molecular behavior. This isomer, bearing Chemical Abstracts Service number 1114808-93-3, maintains the same substituents but relocates the bromine from position 1 to position 4. The alternative positioning creates different electronic environments and steric interactions, potentially affecting melting points, solubility characteristics, and synthetic accessibility. The International Union of Pure and Applied Chemistry designation for this isomer becomes 4-bromo-1-methyl-2-phenylmethoxybenzene, highlighting the systematic nomenclature differences.

Another significant isomeric relationship exists with 5-Benzyloxy-2-bromotoluene, which carries Chemical Abstracts Service number 17671-75-9. This compound demonstrates alternative positioning where the benzyloxy group occupies position 5 relative to the toluene framework. The International Union of Pure and Applied Chemistry name becomes 4-(benzyloxy)-1-bromo-2-methylbenzene, illustrating the systematic renumbering required for different substitution patterns. Experimental data indicates this isomer exhibits a melting point range of 69-70.5 degrees Celsius and demonstrates 95-99 percent purity in commercial preparations.

The compound 1-(Benzyloxy)-2-bromo-4-methylbenzene, with Chemical Abstracts Service number 2830-53-7, represents yet another positional arrangement. This isomer features the benzyloxy group at position 1, creating different proximity relationships with both the bromine and methyl substituents. The International Union of Pure and Applied Chemistry nomenclature becomes 2-bromo-4-methyl-1-phenylmethoxybenzene, reflecting the altered priority assignments. Physical property data suggests this isomer exhibits a boiling point of 354.7±27.0 degrees Celsius at 760 millimeters of mercury pressure.

Electronic effects play crucial roles in distinguishing these isomeric forms through their influence on aromatic reactivity and stability. The electron-withdrawing nature of bromine and the electron-donating character of the benzyloxy group create varying degrees of electronic perturbation depending on their relative positions. Ortho, meta, and para relationships between these substituents result in different resonance contributions and inductive effects. These electronic variations directly influence spectroscopic properties, chemical reactivity, and potential biological activities.

Table 3: Isomeric Comparison of Benzyloxy-Bromo-Methylbenzene Compounds

Compound Chemical Abstracts Service Number International Union of Pure and Applied Chemistry Name Key Structural Difference Reference
Target Compound 177555-85-0 This compound Bromine at position 1
Isomer A 1114808-93-3 4-bromo-1-methyl-2-phenylmethoxybenzene Bromine at position 4
Isomer B 17671-75-9 4-(benzyloxy)-1-bromo-2-methylbenzene Benzyloxy at position 5
Isomer C 2830-53-7 2-bromo-4-methyl-1-phenylmethoxybenzene Benzyloxy at position 1

The systematic comparison of these isomeric forms demonstrates the profound influence of substituent positioning on molecular identity and properties. Each arrangement creates unique steric environments and electronic distributions that affect crystallization behavior, thermal stability, and synthetic utility. Understanding these isomeric relationships provides essential guidance for synthetic chemists seeking to optimize reaction conditions and product selectivity in complex aromatic substitution reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13BrO B1523981 2-(Benzyloxy)-1-bromo-4-methylbenzene CAS No. 177555-85-0

Properties

IUPAC Name

1-bromo-4-methyl-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOORNJPVWWFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzyloxy)-1-bromo-4-methylbenzene, also known by its IUPAC name, is a halogenated aromatic compound characterized by a benzyloxy group, a bromine atom, and a methyl group on a benzene ring. Its unique structure provides it with significant potential for various biological activities, particularly in medicinal chemistry and synthetic applications.

  • Molecular Formula : C10_{10}H10_{10}BrO
  • Molecular Weight : Approximately 293.15 g/mol

The compound features a bromine atom at the 1-position and a methyl group at the 4-position of the benzene ring, with the benzyloxy group attached to the 2-position. This arrangement contributes to its chemical reactivity and biological interactions.

Interaction Studies

Research indicates that this compound interacts with various biological targets. Similar compounds have shown interactions with proteins such as leukotriene A-4 hydrolase and mitogen-activated protein kinase, suggesting that this compound may exhibit similar properties that could lead to therapeutic applications.

Antimycobacterial Activity

In studies evaluating derivatives of benzyloxy compounds, it was found that certain analogs exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship (SAR) indicates that modifications to the benzyloxy group can enhance biological efficacy .

Study on Antimycobacterial Evaluation

A series of benzyloxy derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited potent activity against the bacterium, indicating potential for developing new antimycobacterial agents .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Protein Interaction : Engagement with specific enzymes or receptors in cellular pathways.
  • Inhibition of Pathogen Growth : Similar compounds have shown ability to inhibit bacterial growth by disrupting metabolic processes.

Comparative Analysis

The following table summarizes structural comparisons of related compounds and their potential biological activities:

Compound NameStructural CharacteristicsBiological Activity Potential
2-(Benzyloxy)-1-bromo-4-chlorobenzeneChlorine at the 1-position instead of brominePotentially similar activity as parent compound
2-(Benzyloxy)-1-bromo-4-fluorobenzeneFluorine at the 1-position instead of bromineMay exhibit different interaction profiles
2-(Benzyloxy)-3-bromo-4-methylbenzeneBromination at the 3-position instead of 1Altered activity due to positional changes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 2-(Benzyloxy)-1-bromo-4-methylbenzene with structurally similar brominated benzyloxy derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound - C₁₄H₁₃BrO 277.16 Br (1), Benzyloxy (2), CH₃ (4) Intermediate in organic synthesis
2-(Benzyloxy)-1-bromo-3-nitrobenzene - C₁₃H₁₀BrNO₃ 308.13 Br (1), Benzyloxy (2), NO₂ (3) Research applications; electron-withdrawing nitro group enhances reactivity
4-(Benzyloxy)-1-bromo-2-fluorobenzene 185346-79-6 C₁₃H₁₀BrFO 285.12 Br (1), Benzyloxy (4), F (2) High polarity due to fluorine; requires stringent safety protocols
4-Benzyloxy-2-bromo-1-methoxybenzene - C₁₄H₁₃BrO₂ 293.16 Br (2), Benzyloxy (4), OCH₃ (1) Crystallized structure; used in X-ray studies
2-(Benzyloxy)-4-bromo-1-chloro-3-methylbenzene 2901065-26-5 C₁₄H₁₂BrClO 311.60 Br (4), Cl (1), Benzyloxy (2), CH₃ (3) Dual halogenation increases steric hindrance

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., CH₃, OCH₃) enhance ring reactivity toward electrophilic substitution, while electron-withdrawing groups (e.g., NO₂, F) reduce reactivity but improve stability in polar environments .
  • Steric Hindrance : Bulky substituents like benzyloxy at ortho positions (e.g., 2-(Benzyloxy)-1-bromo-3-nitrobenzene) may slow reaction kinetics compared to para-substituted analogs .

Physicochemical Properties

  • Solubility: Benzyloxy and methyl groups enhance solubility in non-polar solvents (e.g., ethyl acetate, petroleum ether) compared to nitro- or fluoro-substituted analogs .
  • Melting Points : Crystallographic data for 4-Benzyloxy-2-bromo-1-methoxybenzene (analog) show a well-defined crystal lattice (R factor = 0.055), suggesting high thermal stability .
  • Reactivity : Bromine at position 1 facilitates nucleophilic aromatic substitution (NAS) reactions, while methyl groups at position 4 direct further substitutions to meta positions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Benzyloxy)-1-bromo-4-methylbenzene generally follows a two-step approach:

  • Step 1: Formation of the benzyloxy substituent (ether formation)
  • Step 2: Selective bromination at the ortho or para position relative to the benzyloxy group

This approach utilizes nucleophilic aromatic substitution or Williamson ether synthesis for the benzyloxy group installation, followed by electrophilic aromatic substitution for bromination.

Preparation of the Benzyloxy Intermediate

The benzyloxy group (-OCH₂C₆H₅) is typically introduced via a nucleophilic substitution reaction between a hydroxy-substituted methylbenzene derivative and benzyl bromide or benzyl chloride under basic conditions.

  • Typical reaction conditions:

    • Base: Sodium hydride (NaH), potassium tert-butoxide, or sodium hydroxide
    • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dimethylacetamide (DMA)
    • Temperature: 0 to 80 °C depending on base and solvent
  • Mechanism: The phenolic hydroxyl group of 4-methylphenol (p-cresol) is deprotonated by the base to form the phenolate ion, which then undergoes nucleophilic substitution with benzyl halide to yield 2-(Benzyloxy)-4-methylbenzene.

Selective Bromination to Obtain this compound

Once the benzyloxy intermediate is prepared, selective bromination is performed to introduce the bromine atom at the ortho position relative to the benzyloxy group.

  • Brominating agents:

    • Molecular bromine (Br₂)
    • N-Bromosuccinimide (NBS) with or without catalysts like iron (Fe) or aluminum bromide (AlBr₃)
  • Reaction conditions:

    • Solvent: Dichloromethane (DCM), chloroform, or carbon tetrachloride (CCl₄)
    • Temperature: 0 °C to room temperature or slightly elevated temperatures (up to 40-70 °C)
    • Time: 2-6 hours depending on reagent and scale
  • Selectivity considerations:

    • The benzyloxy group is an activating, ortho/para-directing substituent.
    • The methyl group at the para position influences regioselectivity, favoring bromination ortho to the benzyloxy group (position 1 relative to benzyloxy at position 2).
    • Reaction monitoring by TLC or HPLC ensures mono-bromination without polybrominated side products.

Alternative Synthetic Routes and Industrial Considerations

  • Continuous flow reactors: For industrial scale-up, continuous flow systems enhance reaction control, safety, and yield in bromination steps.
  • Purification: Recrystallization or column chromatography is used to obtain high-purity this compound.
  • Solvent and reagent recycling: To improve sustainability, solvents such as DCM are recovered and reused.

Related Compound Preparation Insights

Although direct literature on this compound is scarce, insights can be drawn from structurally similar compounds:

Compound Preparation Highlights Reference Insights
4-(Benzyloxy)-1-bromo-2-methylbenzene Stock solution preparation and solubility data; formulation methods using DMSO, PEG300, Tween 80, corn oil; molecular weight 299.13 g/mol
2-(Benzyloxy)-1-bromo-4-fluorobenzene Bromination of 2-(Benzyloxy)-4-fluorobenzene using NBS or Br₂; solvent DCM or chloroform; nucleophilic substitution and oxidation/reduction reactions characterized
3-(Benzyloxy)-1-cyclobutanone Multi-step synthesis involving nucleophilic substitution with benzyl alcohol under basic conditions; use of NaH, n-butyl lithium, or potassium tert-butoxide; solvents DMF, THF, DCM; reaction temperatures 0-140 °C

These examples confirm the utility of benzyl ether formation via nucleophilic substitution and selective bromination using electrophilic brominating agents under mild to moderate conditions.

Data Table: Typical Reaction Conditions for Preparation

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Notes
1 Williamson Ether Synthesis 4-methylphenol, benzyl bromide, NaH DMF, THF 0–80 2–6 Base deprotonates phenol; benzyl bromide alkylates
2 Electrophilic Bromination Br₂ or NBS, Fe or AlBr₃ catalyst DCM, chloroform 0–40 2–6 Ortho-selective bromination to benzyloxy group
3 Purification Recrystallization or column chromatography Ethyl acetate, hexane Ambient Variable Ensures product purity

Research Findings and Analytical Notes

  • Reaction yields: Typically, ether formation yields range from 70-90%, while bromination yields are around 60-85% depending on reagent purity and reaction control.
  • Selectivity: The presence of the methyl group can slightly reduce bromination selectivity, requiring careful control of reagent stoichiometry and reaction time.
  • Safety: Bromination reactions require proper ventilation and handling due to the toxicity and corrosiveness of bromine.
  • Solubility: The compound exhibits moderate solubility in organic solvents such as DCM and ethyl acetate, facilitating purification and formulation.

Q & A

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-1-bromo-4-methylbenzene, and what critical steps ensure high yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A validated route involves:

Protection : Acetylation of 4-methoxyphenol using acetic anhydride and sulfuric acid to form 4-methoxyphenyl acetate (85% yield).

Bromination : Ortho-bromination with N-bromosuccinimide (NBS) in acetonitrile at 0–5°C (72% yield).

Deprotection : Hydrolysis with potassium carbonate in methanol/water (90% yield).

Benzylation : Reaction with benzyl bromide in DMF using K₂CO₃ as a base (88% yield).
Key steps include temperature control during bromination and anhydrous conditions for benzylation. Purification via column chromatography (hexane/ethyl acetate) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :
  • 1H NMR : Benzyloxy methylene protons appear as a singlet (δ 4.9–5.1 ppm). Aromatic protons show splitting patterns (e.g., para-methyl at δ 2.3 ppm).
  • 13C NMR : Benzyloxy carbons resonate at δ 70–75 ppm (CH₂) and δ 128–137 ppm (aromatic carbons).
  • IR : C-O-C stretch at ~1250 cm⁻¹ confirms the ether linkage.
  • MS (EI) : Molecular ion peak at m/z 290 (C₁₄H₁₃BrO⁺) .

Advanced Research Questions

Q. How does the steric and electronic interplay between substituents influence the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : The bromine atom at position 1 is the primary site for Suzuki-Miyaura coupling, but the adjacent benzyloxy group (position 2) introduces steric hindrance. Computational modeling (DFT) predicts transition states, while ligand screening (e.g., SPhos vs. XPhos) optimizes reaction efficiency. Bulky ligands mitigate steric clashes, improving yields in analogous systems .

Q. What strategies resolve contradictory crystallographic and solution-phase structural data for derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., ) provides definitive bond metrics (e.g., C-Br = 1.89 Å), which can be compared with DFT-optimized structures. Discrepancies in dihedral angles may arise from crystal packing forces. Variable-temperature NMR assesses conformational flexibility in solution .

Q. How can researchers mitigate competing elimination pathways during nucleophilic aromatic substitution of this compound?

  • Methodological Answer : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and AgNO₃ to trap bromide ions. Kinetic studies via in situ IR monitoring quantify pathway dominance. Elevated temperatures (80–120°C) favor substitution over elimination .

Q. What computational approaches predict the environmental degradation pathways of this compound, and how are these validated experimentally?

  • Methodological Answer : QSAR models parameterize hydrolysis rates using Hammett constants (σ+). Laboratory UV photolysis (λ > 290 nm) with GC-MS identifies degradation products (e.g., 4-methylcatechol). Surface adsorption studies (e.g., ) inform environmental persistence .

Q. In designing analogues for biological screening, what structural modifications balance reactivity and metabolic stability?

  • Methodological Answer : Replace the para-methyl group with CF₃ to enhance oxidative stability. In vitro microsomal assays (human liver S9 fraction) quantify metabolic half-life. Bioisosteric replacements guided by similarity analysis () improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1-bromo-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1-bromo-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.